Prumycin dihydrochloride

概要

説明

Prumycin dihydrochloride is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. It is widely used in cell biology as a selection antibiotic agent in mammalian cell culture systems. The compound works by inhibiting peptidyl transfer on both prokaryotic and eukaryotic ribosomes, making it toxic to both types of cells .

準備方法

Synthetic Routes and Reaction Conditions: Prumycin dihydrochloride is synthesized from Streptomyces alboniger. The preparation involves isolating the antibiotic from the bacterial culture, followed by purification processes to obtain the dihydrochloride salt form. The compound is soluble in water and methanol, and the stock solution can be stored at -20°C .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces alboniger. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate the antibiotic in its pure form .

化学反応の分析

Types of Reactions: Prumycin dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule, altering its biological activity.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

科学的研究の応用

Molecular Biology Applications

Puromycin dihydrochloride serves as a crucial tool in molecular biology for the following purposes:

- Protein Synthesis Studies : By inducing premature termination of protein translation, puromycin allows researchers to investigate ribosomal function and the mechanisms underlying mRNA translation. This has facilitated significant advancements in understanding protein synthesis regulation .

- Selective Agent in Cell Culture : Puromycin is widely used to select cells that have been transfected with plasmids containing puromycin resistance genes. This application is essential for gene expression studies and the creation of stable cell lines, enabling the survival of only those cells that successfully integrated the resistance gene .

- Polysome Profiling : Researchers utilize puromycin in polysome profiling to analyze ribosome distribution on mRNAs. The addition of puromycin to cell lysates freezes ribosomes in place, allowing for the assessment of actively translated mRNAs, which provides insights into translational control mechanisms .

Microbiology Applications

Puromycin dihydrochloride is also employed in microbiology for various applications:

- Selection of Resistant Bacteria : It can be used to select for puromycin-resistant bacteria transformed with the pac gene. For example, resistant E. coli transformants can be isolated using a concentration of 100-125 µg/mL .

- Screening with CRISPR/Cas9 : Puromycin serves as a selection marker in CRISPR/Cas9 experiments by co-transfecting a resistance plasmid, allowing researchers to screen for successfully edited cells .

Cancer Research Applications

The compound has shown promise in cancer research due to its unique properties:

- Antitumor Activity : Puromycin dihydrochloride exhibits anti-tumor effects against various cancer cell lines. It has been explored as part of novel prodrug strategies targeting specific tumor characteristics, such as increased histone deacetylase and protease activities .

- Mechanisms of Action : Researchers are investigating the coupling of puromycin with acetylated lysine groups to enhance its efficacy against cancer cells while minimizing toxicity. This approach aims to leverage its ability to disrupt protein synthesis selectively within malignant cells .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Concentrations |

|---|---|---|

| Molecular Biology | Protein synthesis studies, selective agent in cell culture | 0.5 - 10 µg/mL (selection) |

| Microbiology | Selection of resistant bacteria, CRISPR/Cas9 screening | 100 - 125 µg/mL (bacteria) |

| Cancer Research | Antitumor activity, prodrug strategies | Varies by cell line |

Case Studies and Research Findings

- Protein Synthesis Mechanism Investigation : A study utilized puromycin to elucidate the role of specific translation factors in ribosomal function, revealing critical insights into protein synthesis regulation under various cellular conditions .

- CRISPR/Cas9 Efficiency Enhancement : Another research project demonstrated how puromycin was effectively used as a selection marker in CRISPR/Cas9 experiments, significantly improving the efficiency of gene editing by allowing only successfully edited cells to proliferate .

- Cancer Therapeutics Development : Recent findings highlight a novel prodrug strategy involving puromycin that targets specific tumor environments, showing promise for developing effective cancer therapies while minimizing systemic toxicity .

作用機序

Prumycin dihydrochloride exerts its effects by inhibiting protein synthesis. It causes premature chain termination during translation by acting as an analog of the 3’-terminal end of aminoacyl-tRNA. This results in the formation of a puromycylated nascent chain and premature chain release, effectively halting protein synthesis. The compound targets ribosomal proteins and interferes with the peptidyl transferase activity of the ribosome .

類似化合物との比較

Puromycin: Another aminonucleoside antibiotic with a similar mechanism of action.

Chloramphenicol: An antibiotic that also inhibits protein synthesis but through a different mechanism.

Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in eukaryotic ribosomes.

Uniqueness: Prumycin dihydrochloride is unique in its ability to inhibit both prokaryotic and eukaryotic ribosomes, making it a versatile tool in cell biology research. Its dual action on different types of ribosomes sets it apart from other antibiotics that typically target only one type .

生物活性

Puromycin dihydrochloride is a potent aminonucleoside antibiotic primarily recognized for its role as a protein synthesis inhibitor . Its biological activity is significant in both molecular biology and cell biology , where it is extensively utilized for various research applications.

Puromycin mimics the structure of the 3' end of aminoacyl-tRNA, allowing it to bind to the ribosomal A site during protein translation. This binding leads to premature termination of polypeptide synthesis, resulting in the release of truncated proteins. The mechanism can be summarized as follows:

- Binding : Puromycin competes with aminoacyl-tRNA for the ribosome's A site.

- Incorporation : Once bound, it forms a peptide bond with the growing polypeptide chain.

- Termination : This incorporation leads to premature release of incomplete proteins, effectively halting protein synthesis .

Biological Spectrum

Puromycin exhibits a broad spectrum of activity against various cellular organisms:

- Prokaryotic Cells : Effective against Gram-positive bacteria and less effective against Gram-negative bacteria.

- Eukaryotic Cells : Inhibits growth in mammalian cells, protozoa, and algae .

- Selectivity : Cells transformed with the puromycin resistance gene (pac) can survive in its presence due to the action of puromycin-N-acetyl-transferase, which inactivates puromycin through acetylation .

Research Applications

Puromycin's unique properties make it invaluable in several research contexts:

- Selection Marker : It is commonly used as a selectable marker in genetic engineering, particularly for selecting cells that have been successfully transfected with plasmids containing the pac gene.

- Cell Culture : In cell culture systems, puromycin can rapidly kill up to 99% of non-resistant cells within two days .

- Model Organisms : Recent studies have employed puromycin to induce podocyte injury in zebrafish models, facilitating research into kidney disease mechanisms .

Case Studies and Experimental Findings

Several studies highlight puromycin's biological activity and its applications in research:

-

Podocyte Injury Model :

- A study demonstrated that puromycin could induce structural damage in podocytes, leading to increased glomerular permeability. This model is useful for studying chronic kidney diseases akin to human focal segmental glomerulosclerosis (FSGS) .

- The dynamics of dextran excretion were measured post-injection of puromycin, indicating significant changes within 24 hours .

- Antimicrobial Efficacy :

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Name | 3'-[α-Amino-p-methoxyhydrocinnamamido]-3'-deoxy-N,N-dimethyladenosine dihydrochloride |

| Molecular Weight | 544.43 g/mol |

| Mechanism of Action | Inhibits protein synthesis by mimicking aminoacyl-tRNA |

| Spectrum of Activity | Effective against Gram-positive bacteria; less so against Gram-negative bacteria |

| Research Applications | Selection marker in transfection; kidney disease modeling |

特性

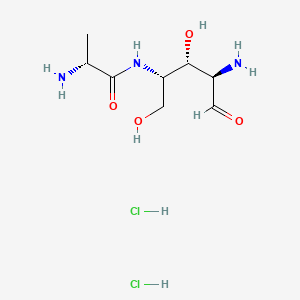

CAS番号 |

57420-47-0 |

|---|---|

分子式 |

C8H18ClN3O4 |

分子量 |

255.70 g/mol |

IUPAC名 |

(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C8H17N3O4.ClH/c1-4(9)8(15)11-6(3-13)7(14)5(10)2-12;/h2,4-7,13-14H,3,9-10H2,1H3,(H,11,15);1H/t4-,5+,6+,7-;/m1./s1 |

InChIキー |

BWDOCCNJZQOHQF-BZUDZRPRSA-N |

SMILES |

CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl.Cl |

異性体SMILES |

C[C@H](C(=O)N[C@@H](CO)[C@@H]([C@H](C=O)N)O)N.Cl |

正規SMILES |

CC(C(=O)NC(CO)C(C(C=O)N)O)N.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

57420-47-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Prumycin dihydrochloride; Prumycin HCl; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。